molecular formula C22H22O8 B173353 Picropodophyllin CAS No. 17434-18-3

Picropodophyllin

Cat. No.: B173353
CAS No.: 17434-18-3
M. Wt: 414.4 g/mol
InChI Key: YJGVMLPVUAXIQN-HAEOHBJNSA-N
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Description

Picropodophyllin is a naturally occurring compound belonging to the class of organic compounds known as podophyllotoxins. These compounds are characterized by a tetralin lignan structure, where the benzene moiety is fused to a 1,3-dioxolane and the cyclohexane is fused to a butyrolactone. This compound is an epimer of picropodophyllotoxin and has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment .

Mechanism of Action

Target of Action

Picropodophyllin (PPP), also known as Picropodophyllotoxin, primarily targets the Insulin-like Growth Factor-1 Receptor (IGF1R) . IGF1R is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival. It is often overexpressed in various types of cancers, making it a promising target for cancer treatment .

Mode of Action

PPP acts as a potent inhibitor of IGF1R . It blocks the tyrosine kinase activity of IGF1R, thereby inhibiting the receptor’s signaling pathway . This inhibition disrupts the normal functioning of the receptor, leading to changes in cellular processes such as proliferation, migration, adhesion, and cell cycling .

Biochemical Pathways

The inhibition of IGF1R by PPP affects several downstream signaling pathways. One of the key pathways influenced is the Phosphoinositide 3-Kinase/Akt (PI3K/Akt) pathway . This pathway is involved in regulating cell survival and growth. By inhibiting IGF1R, PPP disrupts the PI3K/Akt pathway, leading to reduced cell proliferation and increased cell death . Additionally, PPP has been shown to cause cell cycle arrest in the G2/M phase and attenuate Mitogen-Activated Protein Kinase (MAPK) phosphorylation .

Pharmacokinetics

Ppp is known to be an orally active compound . More research is needed to understand the ADME properties of PPP and their impact on its bioavailability.

Result of Action

The inhibition of IGF1R by PPP leads to several molecular and cellular effects. It has been observed to strongly inhibit tumor cell proliferation, chemotaxis, and adhesion . PPP also induces cell cycle arrest in the G2/M phase, leading to reduced cell proliferation . In addition, it has been found to increase the sensitivity of tumor cells to chemotherapy .

Action Environment

The action of PPP can be influenced by various environmental factors. For instance, the level of IGF1R expression in cells can affect the efficacy of PPP . Cells that overexpress IGF1R, such as certain cancer cells, are more susceptible to the inhibitory effects of PPP . .

Biochemical Analysis

Biochemical Properties

Picropodophyllin interacts with the insulin-like growth factor-1 receptor (IGF-1R), acting as a potent inhibitor . This interaction disrupts the downstream signaling pathways associated with IGF-1R, such as the PI3K/AKT pathway . The inhibition of these pathways by this compound can lead to the suppression of cell proliferation and survival .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It inhibits the proliferation of cells, induces apoptosis, and causes cell cycle arrest in the G2/M phase . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the IGF-1R, thereby inhibiting its tyrosine kinase activity . This inhibition disrupts the downstream signaling pathways, such as the PI3K/AKT pathway, leading to changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause a collapse of the mitotic spindle, similar to the effects of microtubule destabilizers . It also induces cell cycle arrest in the G2/M phase, leading to inhibited cell proliferation over time .

Dosage Effects in Animal Models

In animal models, this compound has been shown to effectively inhibit tumor growth. For instance, oral administration of this compound resulted in total growth inhibition of uveal melanoma xenografts in mice .

Metabolic Pathways

This compound’s primary metabolic pathway involves its interaction with the IGF-1R and the subsequent disruption of the PI3K/AKT signaling pathway . This pathway plays a crucial role in cell proliferation, survival, and metabolism.

Transport and Distribution

While specific transporters or binding proteins for this compound have not been explicitly identified, its ability to inhibit IGF-1R suggests that it can be distributed within cells where this receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Picropodophyllin can be synthesized through various methods, including palladium-catalyzed allylic alkylation and Hiyama cross-coupling sequences. These reactions are typically conducted under an inert atmosphere of nitrogen or argon to prevent oxidation and moisture interference. Common solvents used in these reactions include dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane .

Industrial Production Methods: Industrial production of this compound involves the extraction of podophyllotoxin from the roots of podophyllum plants, followed by epimerization to obtain this compound. This process may involve multiple purification steps, including column chromatography and crystallization, to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Picropodophyllin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: Picropodophyllin is unique in its selective inhibition of the insulin-like growth factor-1 receptor without affecting the highly homologous insulin receptor. This selectivity makes it a promising candidate for targeted cancer therapy with potentially fewer side effects compared to other inhibitors .

Properties

IUPAC Name

(5R,5aR,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGVMLPVUAXIQN-HAEOHBJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197245
Record name Picropodophyllin
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Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-47-4
Record name Picropodophyllin
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Record name Picropodophyllin
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Record name Picropodophyllin
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Record name Picropodophyllin
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Record name (5R,5aS,8aR,9R)-5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
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Record name PICROPODOPHYLLIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: PPT exerts its anticancer activity primarily by inhibiting microtubule assembly. [, , , ] It binds to tubulin, a protein crucial for microtubule formation, disrupting the delicate balance between microtubule assembly and disassembly. [] This disruption leads to mitotic arrest, preventing cells from completing cell division and ultimately inducing apoptosis. [, ]

A: While microtubule inhibition is its primary mechanism, research suggests that PPT might exert its effects through multiple pathways. [, , , , , ] Studies show that PPT can induce apoptosis in human esophageal squamous cell carcinoma cells by increasing reactive oxygen species (ROS) levels and activating the JNK/p38 signaling pathways. [] Additionally, PPT has been found to inhibit both epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition (MET) in gefitinib-resistant non-small cell lung cancer cells, leading to decreased phosphorylation of downstream proteins AKT and ERK. []

A: No, research indicates that PPT can also impact non-cancerous cells. For instance, a study showed that PPT could inhibit Insulin-like growth factor 1 receptor (IGF-1R) signaling in astrocytes, impacting glutamate handling and potentially contributing to neurodegeneration. [] Another study on mink uterine epithelial cells revealed that PPT blocked the stimulating effect of insulin on glycogen production, suggesting a potential interaction with IGF-1 signaling. []

ANone: The molecular formula of PPT is C22H22O8, and its molecular weight is 414.40 g/mol.

A: Yes, researchers often use various spectroscopic techniques to characterize PPT. For example, one study utilized Electron Impact Mass Spectrometry (EI-MS) to differentiate between the 2-epimers of podophyllotoxin and its esters, including PPT. [] Another study determined the absolute configuration of 1β, 2β, 3β,4′-Demethylpicro-podophyllone, a PPT derivative, using Circular Dichroism (CD) spectra and Differential Nuclear Overhauser Effect (DIF NOE) spectroscopy. []

A: While comprehensive data on PPT's stability under various conditions is limited in the provided research, some studies offer insights. For instance, one study examined the thermal chemistry of podophyllotoxin, a closely related compound, in ethanol, revealing the formation of various degradation products under specific conditions. [] This research highlights the potential susceptibility of PPT and its analogs to degradation under certain environmental factors.

ANone: The provided research primarily focuses on PPT's biological activity and doesn't extensively explore its catalytic properties and applications. Therefore, we lack sufficient information to answer these questions.

A: Yes, computational studies have been utilized to understand the interaction between PPT and its target proteins. For example, a computational docking model predicted the binding sites of PPT within the ATP-binding pockets of EGFR and MET, providing insights into its inhibitory mechanism against these kinases. []

A: Structural modifications significantly impact PPT's activity. Studies on podophyllotoxin analogs, including PPT, show that the configuration and size of substituents at position 4 in ring C and steric features of substituents at position 12 in ring D are crucial. [] Larger substituents at position 12 decrease activity, suggesting the importance of these specific regions for binding to the target site. []

A: Research indicates that a free hydroxyl group at the 4'-position is essential for DNA breakage activity, a key mechanism for its anticancer effects. [] Additionally, epimerization at the 4-position enhances activity, while glucosylation at the same position diminishes it. [] The presence of an aldehyde group condensed with the glucose moiety further enhances activity, with the specific group attached to the acetal linkage influencing its potency. []

A: Yes, several studies compare PPT's activity with its analogs. For instance, one study revealed that podophyllotoxin exhibited stronger insecticidal activity than PPT and epipodophyllotoxin. [] Additionally, researchers observed that 4'-hydroxyl series analogs showed lower insecticidal activity compared to 4'-oxymethyl series analogs. [] Another study on microtubule assembly inhibition found that opening the lactone ring of PPT derivatives decreased their activity. []

ANone: The provided research focuses primarily on PPT's biological activity and SAR, and doesn't offer detailed information about its formulation strategies or stability under various conditions. Therefore, we lack sufficient data to answer questions related to this aspect.

ANone: The research papers primarily focus on the scientific aspects of PPT and its analogs and do not delve into specific SHE regulations.

ANone: The provided research predominantly focuses on PPT's mechanism of action, SAR, and in vitro activity. Information regarding its ADME properties, in vivo activity, and efficacy is limited.

A: Researchers have employed various in vitro assays to assess PPT's anticancer activity. Some common methods include MTT assays for evaluating cell viability, [, , ] flow cytometry for analyzing cell cycle distribution and apoptosis induction, [, , ] and Western blot assays for detecting changes in protein expression levels. [, , ]

A: While the provided research predominantly focuses on in vitro studies, some studies suggest potential in vivo applications. For example, a study on chick chorioallantoic membrane (CAM) model explored the antiangiogenic effects of podophyllotoxin and its derivatives, including PPT. [] Although this study doesn't directly test PPT in a disease model, it highlights its potential for further in vivo research.

A: Research on podophyllotoxin-resistant mutants of Chinese hamster ovary cells, specifically a PodRII mutant, revealed reduced binding of [3H]podophyllotoxin to cytoplasmic extracts. [, ] This finding suggests that alterations in the drug's binding site within microtubules or associated proteins could contribute to resistance.

A: Studies on podophyllotoxin-resistant cell lines indicate varying degrees of cross-resistance with other microtubule inhibitors. [, ] For instance, some mutants displayed increased resistance to colchicine, Colcemid, vinblastine, and griseofulvin, while others showed sensitivity to these agents. [, ] Interestingly, most mutants, except for one PodRI class, didn't exhibit cross-resistance to 4'-demethylepipodophyllotoxin thenylidine-beta-D-glucoside and 4'-demethylepipodophyllotoxin ethylidine-beta-D-glucoside, two podophyllotoxin analogs lacking microtubule-inhibitory activity. [, ]

A: Yes, structural modifications can impact cross-resistance patterns. Research shows that podophyllotoxin-resistant mutants generally exhibited proportional increases in resistance to various podophyllotoxin analogs with microtubule-inhibitory activity, including PPT. [, ] This finding suggests that modifications retaining the core structure responsible for microtubule interaction might be susceptible to similar resistance mechanisms.

ANone: While this Q&A focuses on the scientific aspects of PPT, specific data regarding its toxicology and safety profile is limited within the provided research. Further studies are needed to comprehensively evaluate these aspects.

ANone: The provided research predominantly focuses on PPT's mechanism of action, SAR, and in vitro activity. Therefore, we lack detailed information regarding drug delivery, biomarkers, analytical methods, environmental impact, dissolution, solubility, analytical method validation, quality control, immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives, recycling, and waste management.

A: While the provided research doesn't offer a comprehensive historical overview, it highlights the evolution of understanding regarding PPT and its analogs. Early studies primarily focused on identifying and characterizing these compounds from natural sources and evaluating their cytotoxic activity. [, ] Subsequent research delved into their mechanisms of action, particularly their interaction with microtubules and effects on cell cycle progression. [, , , ] More recent studies have explored PPT's potential in specific cancer types, including esophageal squamous cell carcinoma and gefitinib-resistant non-small cell lung cancer. [, ]

A: Research on PPT showcases a multidisciplinary approach involving organic chemistry, biochemistry, pharmacology, and cell biology. For example, organic chemistry techniques are employed to synthesize and modify PPT analogs, [, ] while biochemical and cell-based assays assess their activity and elucidate their mechanisms of action. [, , , , , , , , , , , , , ] The use of computational modeling further enhances the understanding of PPT's interactions with its targets. [] This collaborative approach drives the development of PPT as a potential therapeutic agent.

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